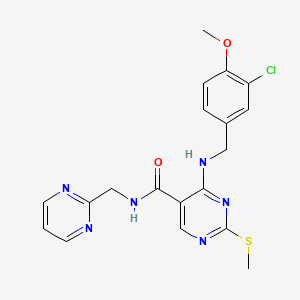
Avanafil impurity 26
Übersicht
Beschreibung
Avanafil impurity 26 is a process-related impurity found in avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction in men. This compound is one of several impurities that can be formed during the synthesis of avanafil. The presence of impurities in pharmaceutical compounds is a critical concern as they can affect the efficacy and safety of the final product.
Wirkmechanismus
Target of Action
Avanafil Impurity 26, as a metabolite of Avanafil , is likely to share similar targets with its parent compound. Avanafil primarily targets phosphodiesterase-5 (PDE5), an enzyme found in various body tissues, most notably in the corpus cavernosum of the penis . The inhibition of PDE5 is crucial in treating conditions like erectile dysfunction .
Mode of Action
The mode of action of this compound is expected to be similar to that of Avanafil. Avanafil works by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum located around the penis . During sexual arousal, there is a local release of nitric oxide, which stimulates the enzyme guanylate cyclase to produce cGMP . The inhibition of PDE5 by Avanafil leads to an increase in cGMP levels, resulting in smooth muscle relaxation and increased blood flow .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be the same as those affected by Avanafil. The primary pathway involves the nitric oxide-cGMP pathway. In this pathway, nitric oxide is released upon sexual stimulation, which then stimulates the production of cGMP. The increased levels of cGMP cause vasodilation, leading to an increased blood flow in the penis .
Pharmacokinetics
Avanafil is known for its fast onset of action, allowing for administration as early as 15 minutes prior to sexual activity .
Result of Action
The molecular and cellular effects of this compound’s action would likely mirror those of Avanafil. The increased levels of cGMP in the corpus cavernosum, resulting from the inhibition of PDE5, lead to smooth muscle relaxation and increased blood flow . This ultimately aids in achieving and maintaining an erection during sexual activity .
Action Environment
The action environment of this compound is likely to be influenced by similar factors as Avanafil. Environmental factors such as temperature, humidity, and light can affect the stability of Avanafil . Therefore, it is crucial for manufacturers and regulators to ensure appropriate packaging, handling, and labeling of Avanafil and its impurities to maintain their efficacy .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Avanafil impurity 26 plays a role in biochemical reactions as a by-product of avanafil metabolism. It interacts with various enzymes, proteins, and other biomolecules during its formation and degradation. The primary enzyme involved in the metabolism of avanafil and its impurities, including this compound, is cytochrome P450 3A4 (CYP3A4) . This enzyme catalyzes the oxidation of avanafil, leading to the formation of this compound. The interaction between this compound and CYP3A4 is crucial for understanding the metabolic pathways and potential effects of this impurity on the overall pharmacokinetics of avanafil.
Cellular Effects
This compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound may affect the activity of phosphodiesterase type 5 (PDE-5), similar to avanafil . This interaction can lead to changes in intracellular cyclic guanosine monophosphate (cGMP) levels, affecting smooth muscle relaxation and vasodilation. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular metabolism and signaling pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PDE-5 and other biomolecules. This compound binds to the active site of PDE-5, inhibiting its activity and leading to increased levels of cGMP . This inhibition results in the relaxation of smooth muscle cells and increased blood flow, similar to the effects of avanafil. Additionally, this compound may interact with other enzymes and proteins involved in cellular signaling pathways, further influencing its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light, heat, or moisture can lead to its degradation, resulting in the formation of additional by-products. These degradation products may have different biochemical properties and cellular effects compared to this compound. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function and overall pharmacokinetics.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall pharmacokinetics At higher doses, this compound may exhibit toxic or adverse effects, including changes in gene expression, cellular metabolism, and organ function Threshold effects have been observed in animal studies, indicating that the impact of this compound is dose-dependent
Metabolic Pathways
This compound is involved in the metabolic pathways of avanafil, primarily through the action of CYP3A4 . This enzyme catalyzes the oxidation of avanafil, leading to the formation of this compound and other metabolites. The metabolic pathways of this compound may also involve other enzymes and cofactors, influencing its overall pharmacokinetics and potential effects on cellular function. Understanding the metabolic pathways of this compound is crucial for ensuring the safety and efficacy of avanafil as a pharmaceutical product.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins . This compound may interact with specific transporters, facilitating its uptake and distribution within cells. Additionally, binding proteins may influence the localization and accumulation of this compound in specific tissues or cellular compartments. Understanding the transport and distribution of this compound is essential for determining its potential effects on cellular function and overall pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function within cells . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization signals can influence the interaction of this compound with other biomolecules, affecting its overall biochemical properties and cellular effects. Understanding the subcellular localization of this compound is crucial for determining its potential impact on cellular function and overall pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of avanafil impurity 26 involves multiple steps, including the use of various reagents and catalysts. The synthetic route typically starts with the reaction of 1-ethyl- (3-dimethylaminopropyl)carbamyldiimide hydrochloride and 1-hydroxybenzotriazole as reactive acid–amine binding agents . The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to monitor and control the levels of impurities . The industrial production methods are designed to minimize the formation of impurities and ensure the safety and efficacy of the final pharmaceutical product.
Analyse Chemischer Reaktionen
Types of Reactions: Avanafil impurity 26 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis and characterization of the impurity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrazine, ammonium formate, and acetonitrile . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound include various hydrazide-containing structures . These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Avanafil impurity 26 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and characterization of pharmaceutical impurities . In biology and medicine, it is used to evaluate the safety and efficacy of pharmaceutical compounds. In industry, it is used to develop and optimize production methods for pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Avanafil impurity 26 can be compared with other similar impurities found in avanafil, such as impurity A, impurity B, impurity C, and impurity D . These impurities share similar chemical structures and are formed during the synthesis of avanafil. this compound is unique in its specific chemical composition and the conditions under which it is formed.
List of Similar Compounds:- Avanafil impurity A
- Avanafil impurity B
- Avanafil impurity C
- Avanafil impurity D
Each of these impurities has its own unique properties and potential impact on the safety and efficacy of the final pharmaceutical product.
Eigenschaften
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfanyl-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2S/c1-28-15-5-4-12(8-14(15)20)9-23-17-13(10-25-19(26-17)29-2)18(27)24-11-16-21-6-3-7-22-16/h3-8,10H,9,11H2,1-2H3,(H,24,27)(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOLBSYPUBHTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
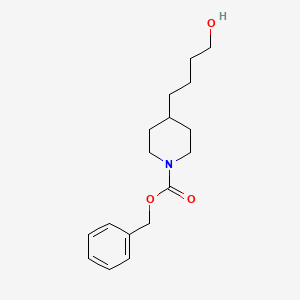
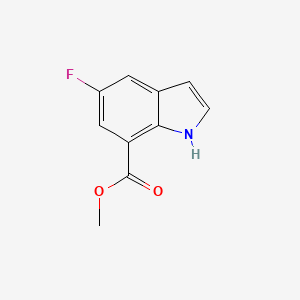
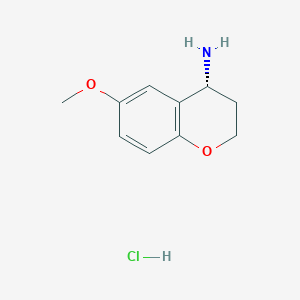
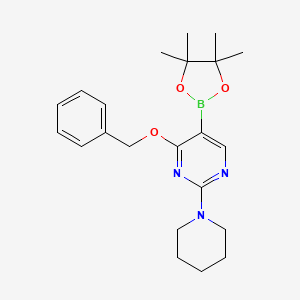
![2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1431249.png)

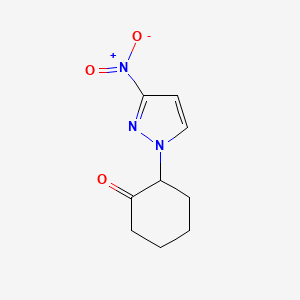
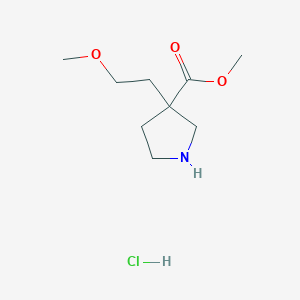
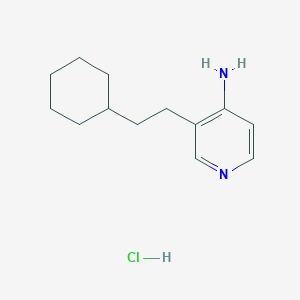
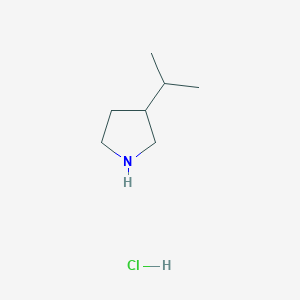
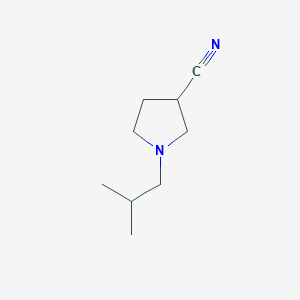
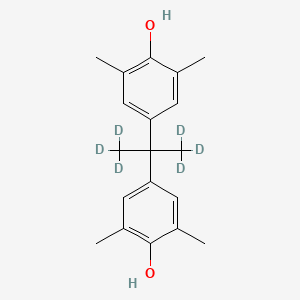
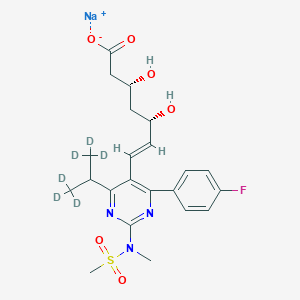
![Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate](/img/structure/B1431262.png)
